molecular formula C30H52O2 B566605 (3S,5R,8R,9R,10R,13R,14R,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 101559-94-8

(3S,5R,8R,9R,10R,13R,14R,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B566605
CAS No.: 101559-94-8
M. Wt: 444.744
InChI Key: GXUGHIFGMWNGAW-HIRMTUFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5R,8R,9R,10R,13R,14R,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a chemical compound with the molecular formula C30H52O2 and a molecular weight of 444.733 g/mol . It is a type of dammarane triterpenoid, which is a class of chemical compounds known for their complex structures and biological activities. This compound is characterized by its unique arrangement of carbon and hydrogen atoms, along with two hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R,8R,9R,10R,13R,14R,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic routes often include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the dammarane skeleton.

    Isomerization: Conversion of different isomers to achieve the desired (23E) configuration.

    Purification: Techniques such as chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled chemical reactions.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification Systems: Such as high-performance liquid chromatography (HPLC) for high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,5R,8R,9R,10R,13R,14R,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions include:

    Ketones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Compounds: From substitution reactions.

Scientific Research Applications

(3S,5R,8R,9R,10R,13R,14R,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,5R,8R,9R,10R,13R,14R,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. It may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    Dammarane: A class of triterpenoids with similar structures.

    Ginsenosides: Compounds found in ginseng with similar biological activities.

    Cycloartanes: Another class of triterpenoids with structural similarities.

Uniqueness

(3S,5R,8R,9R,10R,13R,14R,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is unique due to its specific (23E) configuration and the presence of hydroxyl groups at the 3beta and 25 positions. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

101559-94-8

Molecular Formula

C30H52O2

Molecular Weight

444.744

IUPAC Name

(3S,5R,8R,9R,10R,13R,14R,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H52O2/c1-20(10-9-16-26(2,3)32)21-13-18-29(7)22(21)11-12-24-28(6)17-15-25(31)27(4,5)23(28)14-19-30(24,29)8/h9,16,20-25,31-32H,10-15,17-19H2,1-8H3/b16-9+/t20-,21-,22-,23+,24-,25+,28+,29-,30-/m1/s1

InChI Key

GXUGHIFGMWNGAW-HIRMTUFLSA-N

SMILES

CC(CC=CC(C)(C)O)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C

Synonyms

(23E)-Dammaran-23-ene-3β,25-diol

Origin of Product

United States

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